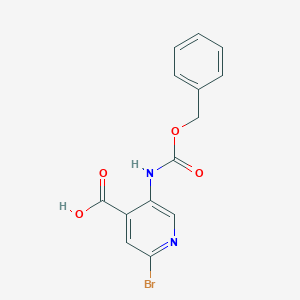

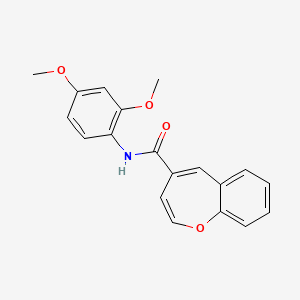

![molecular formula C17H14ClN3O3S2 B3004507 4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate CAS No. 400074-48-8](/img/structure/B3004507.png)

4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate is a chemical entity that appears to be a derivative of 1,3,4-thiadiazole, a heterocyclic compound containing a thiadiazole ring. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The presence of a 4-methoxybenzyl group suggests modifications that could impact the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related 4-methoxybenzyl derivatives has been explored in various studies. For instance, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters has been achieved using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which suggests a method for introducing or removing protective groups in the synthesis of complex molecules . Additionally, a series of compounds with various substitutions on imidazo[2,1-b][1,3,4]thiadiazole, a core similar to the thiadiazole ring in the compound of interest, has been synthesized, indicating the versatility of the thiadiazole scaffold in chemical synthesis .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure analysis of a related compound, 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole, revealed intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability and reactivity of the molecule . These interactions are likely to be present in the compound of interest, influencing its molecular conformation and properties.

Chemical Reactions Analysis

Thiadiazole derivatives undergo a range of chemical reactions, including regioselective O-demethylation and dehydrative cyclization, as demonstrated in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides . These reactions are important for modifying the thiadiazole core and introducing various functional groups, which can significantly alter the chemical behavior of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxybenzyl derivatives and thiadiazole compounds are influenced by their molecular structures. The presence of methoxy and benzyl groups can affect the compound's solubility, stability, and reactivity. The intermolecular interactions observed in crystal structure analyses suggest that these compounds may have solid-state properties conducive to the formation of supramolecular networks . The reactivity of the thiadiazole ring, as seen in the regioselective reactions, also plays a role in the compound's chemical properties .

科学的研究の応用

Synthesis and Organic Chemistry Applications :

- A study by Hovsepyan et al. (2014) described the synthesis of compounds similar to 4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate and their potential applications in organic chemistry. This work focused on intermolecular cyclization processes and the reactions of S-alkylation and aminomethylation (Hovsepyan, T. R., Dilanyan, S. V., Minasyan, N. S., & Melik-Ohanjanyan, R. G., 2014).

Photodynamic Therapy in Cancer Treatment :

- A 2020 study by Pişkin, Canpolat, and Öztürk explored the use of similar compounds in photodynamic therapy for cancer treatment. They synthesized new zinc phthalocyanine derivatives with potential applications as Type II photosensitizers, indicating the broader relevance of such compounds in therapeutic contexts (Pişkin, M., Canpolat, E., & Öztürk, Ö., 2020).

Antileukemic and Antimicrobial Activities :

- Choodamani et al. (2020) synthesized a series of compounds including 4-methoxybenzyl derivatives and investigated their potential cytotoxic activity against various leukemia cell lines. They found that certain derivatives exhibited significant cytotoxic effects, suggesting their utility in developing antileukemic therapies (Choodamani, B., Cano Hernandez, K. C., Kumar, S., Tony, A. M., Schiaffino Bustamante, A. Y., Aguilera, R., Schols, D., Mohan, C. G., & Karki, S., 2020).

Anti-viral Research :

- Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which are structurally related to the compound . These derivatives demonstrated certain anti-tobacco mosaic virus activities, indicating potential applications in antiviral research (Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Hu, D., & Zhang, Y., 2010).

特性

IUPAC Name |

(4-methoxyphenyl)methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S2/c1-23-13-6-2-11(3-7-13)10-24-17(22)19-15-16(26-21-20-15)25-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFLAPTWBAJXTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)NC2=C(SN=N2)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

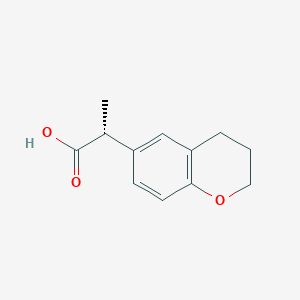

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3004428.png)

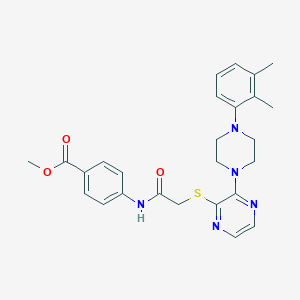

![2-({4-[(4-{[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3004431.png)

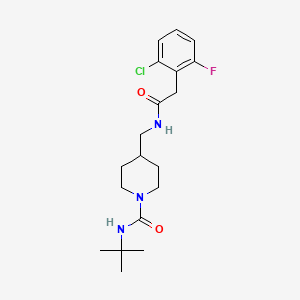

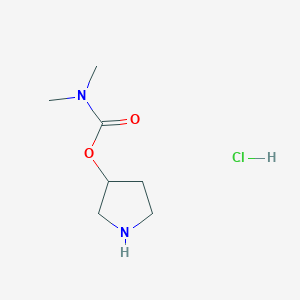

![3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride](/img/structure/B3004434.png)

![N-(3-imidazol-1-ylpropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B3004436.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3004439.png)

![8-[({3-[(2-Methylphenyl)thio]pyrazin-2-yl}thio)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3004440.png)

![2-Chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide](/img/structure/B3004444.png)